5,6,7,8-Tetrahydroxy-2-methylnaphthalene-1,4-dione
Description
2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione is a polyhydroxylated naphthoquinone derivative characterized by a naphthalene backbone with two ketone groups at positions 1 and 4 (1,4-dione), hydroxyl groups at positions 2, 3, 5, and 8, and a methyl substituent at position 5.
Properties
IUPAC Name |
3,4,5,8-tetrahydroxy-7-methylnaphthalene-1,2-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O6/c1-3-2-4(12)5-6(7(3)13)9(15)11(17)10(16)8(5)14/h2,12-14,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPFXYNGRYHVKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1O)C(=O)C(=O)C(=C2O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50961970 | |
| Record name | 5,6,7,8-Tetrahydroxy-2-methylnaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41768-12-1 | |
| Record name | 5,6,7,8-Tetrahydroxy-2-methylnaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione is typically isolated from bacterial cultures of Streptomyces species. The synthetic routes for its preparation involve the fermentation of these bacteria under controlled conditions. The compound can be extracted and purified using various chromatographic techniques
Chemical Reactions Analysis
2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert methylspinazarin into its hydroquinone form.
Substitution: The hydroxyl groups in methylspinazarin can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione has several scientific research applications, including:
Antimicrobial Activity: It exhibits activity against a broad range of bacteria, including antibiotic-resistant strains.
Antiprotozoal Activity: The compound has shown effectiveness against Leishmania parasites, which cause leishmaniasis.
Cardiovascular Research: 2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione decreases blood pressure in spontaneously hypertensive rats, making it a valuable tool for studying hypertension.
Mechanism of Action
2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione exerts its effects primarily by inhibiting catechol O-methyltransferase (COMT). This enzyme is responsible for the methylation of catecholamines, which are neurotransmitters involved in various physiological processes. By inhibiting COMT, methylspinazarin increases the levels of catecholamines, leading to various biological effects such as decreased blood pressure .
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The following table summarizes key structural and functional differences between 2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione and related compounds identified in the literature:
Notes:
- Cyclohexadiene derivatives (e.g., 2,5-Dihydroxy-3-methoxy-6-methyl-2,5-cyclohexadiene-1,4-dione) share the 1,4-dione core but lack the aromatic naphthalene system. The presence of methoxy and methyl groups in this compound correlates with documented antimicrobial activity in Bacillus subtilis extracts .
- Ethanonaphthalene and methano-naphthalene derivatives (e.g., compounds from and ) feature bicyclic frameworks with bridge modifications.
- Hydroxylation patterns: The high density of hydroxyl groups in 2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione likely enhances its antioxidant capacity via radical scavenging, a property less pronounced in analogues with fewer hydroxyls (e.g., methoxy-substituted cyclohexadiene derivatives) .
Physicochemical Properties
- Solubility: The hydroxyl-rich structure of 2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione likely increases aqueous solubility relative to non-polar analogues like the methano-bridged compound (), which has a lower polarity due to hydrogenation and bridge incorporation .
- Stability: Quinone derivatives with electron-withdrawing groups (e.g., -OH, -OCH₃) are generally more stable under oxidative conditions. However, steric hindrance from the methyl group at position 6 in the target compound may influence its reactivity .
Biological Activity
2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione, also known as methylspinazarin, is a naphthoquinone compound primarily derived from Streptomyces species. This compound has garnered attention for its diverse biological activities, including antimicrobial and antiprotozoal effects, as well as its role as an inhibitor of catechol O-methyltransferase (COMT). This article delves into the biological activity of this compound, presenting relevant data and findings from various studies.
- Molecular Formula: C₁₁H₈O₆
- Molecular Weight: 236.18 g/mol
- CAS Number: 41768-12-1
Methylspinazarin acts primarily by inhibiting COMT, an enzyme crucial for the metabolism of catecholamines such as dopamine and norepinephrine. By blocking this enzyme, methylspinazarin can elevate catecholamine levels in the body, which may lead to various physiological effects including:
- Decreased Blood Pressure: Research indicates that methylspinazarin can lower blood pressure in spontaneously hypertensive rats, suggesting potential applications in cardiovascular research.
Antimicrobial Activity
Methylspinazarin exhibits significant antimicrobial properties against a range of bacterial strains. The following table summarizes some key findings regarding its antibacterial efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus (MSSA) | 8 |
| Escherichia coli | 16 |
| Bacillus subtilis | 10 |
| Pseudomonas aeruginosa | 12 |
This compound has shown effectiveness against antibiotic-resistant strains, highlighting its potential as a therapeutic agent in combating resistant infections .
Antiprotozoal Activity
In addition to its antibacterial properties, methylspinazarin has demonstrated antiprotozoal activity against Leishmania parasites. The effectiveness of this compound against leishmaniasis underscores its potential in developing new treatments for neglected tropical diseases.
Case Studies and Research Findings
-
Cardiovascular Research:
- A study conducted on spontaneously hypertensive rats indicated that administration of methylspinazarin resulted in significant reductions in blood pressure. This effect was attributed to the compound's ability to inhibit COMT and subsequently increase catecholamine levels.
-
Antimicrobial Studies:
- A comprehensive analysis involving various bacterial strains showed that methylspinazarin effectively inhibited growth across multiple species, including both Gram-positive and Gram-negative bacteria. The compound's selective action against resistant strains makes it a promising candidate for further development .
-
Antiprotozoal Efficacy:
- Research highlighted the compound's effectiveness against Leishmania species, providing a basis for exploring its use in treating leishmaniasis. The specific mechanisms by which methylspinazarin exerts this effect remain an area for further investigation.
Comparison with Similar Compounds
Methylspinazarin shares structural similarities with other naphthoquinones but is distinguished by its selective inhibition of COMT. The following table compares it with similar compounds:
| Compound Name | Key Features |
|---|---|
| Dihydromethylspinazarin | Another COMT inhibitor from Streptomyces |
| Juglone | Exhibits strong antimicrobial properties |
| Lawsone | Known for its use in henna; similar reactivity |
The unique arrangement of hydroxyl groups and the methyl substitution on the naphthalene ring contribute to the distinct biological activities observed with methylspinazarin compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
